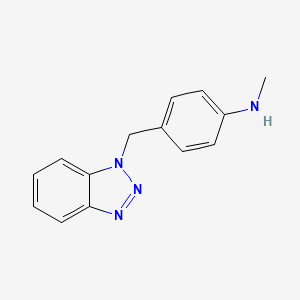

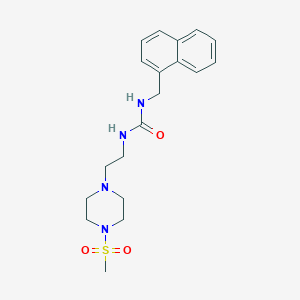

![molecular formula C21H23N5O2S B2442244 N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide CAS No. 883963-76-6](/img/structure/B2442244.png)

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis .

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Applications De Recherche Scientifique

Quinoxaline Derivatives in Scientific Research

Quinoxaline derivatives are pivotal in the development of various pharmaceuticals due to their diverse biological activities. The synthesis of quinoxaline involves condensing ortho-diamines with 1,2-diketones, leading to a compound that serves as a foundational structure for creating a wide variety of biologically active molecules. These compounds have been investigated for their potential in treating diseases, including their antitumoral properties. Quinoxalines serve as essential ligands in catalysis, highlighting their versatility in chemical synthesis and pharmaceutical applications (Pareek & Kishor, 2015).

Triazole Derivatives in Scientific Research

Triazole derivatives, characterized by their unique five-membered heterocyclic structure, are significant for their broad spectrum of biological activities. They have been the focus of numerous studies for their potential in developing new drugs. Triazole compounds exhibit anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their versatility allows for structural variations, making them valuable in the synthesis of new pharmaceuticals. The development of triazole derivatives continues to be a critical area of research due to their potential to address new diseases and the ongoing challenges posed by drug-resistant bacteria (Ferreira et al., 2013).

Quinoxaline and Triazole Hybrids

The combination of quinoxaline and triazole structures into hybrid compounds has opened new avenues for antibacterial and antitumor research. These hybrids exhibit potent activity against various bacterial strains, including antibiotic-resistant ones. The hybridization approach enhances the broad-spectrum antibacterial activity, showcasing the potential of these compounds in developing novel therapeutic agents (Li & Zhang, 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .

Pharmacokinetics

The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .

Result of Action

The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.

Orientations Futures

The future directions for research on “N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” and similar compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Specifically, their role as VEGFR-2 inhibitors could be further investigated for potential applications in cancer treatment .

Propriétés

IUPAC Name |

N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLHDWQYXSLJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

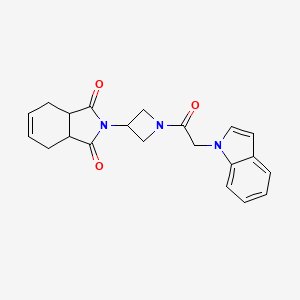

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)

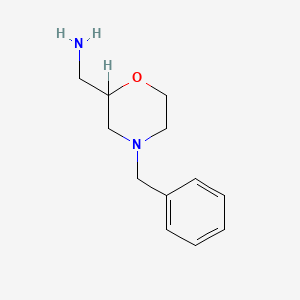

![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)

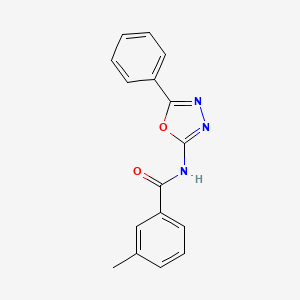

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)

![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2442178.png)

![4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2442179.png)

![2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442182.png)

![4-(3-iodo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B2442183.png)